molecular formula C17H25NO3 B8113739 tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B8113739
M. Wt: 291.4 g/mol
InChI Key: KOLFROKCTDISHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate (CAS 2222116-06-3) is a high-value piperidine-based chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol, is characterized by a benzoate ester group linked to a piperidine ring featuring a hydroxymethyl substituent . Its primary research value lies in its role as a key synthetic precursor or building block in the discovery and development of novel therapeutics. Scientific literature indicates that this scaffold is instrumental in the structure-activity relationship (SAR) studies of potent P2Y14 receptor (P2Y14R) antagonists . The P2Y14R is a G-protein coupled receptor and a promising therapeutic target for the treatment of various inflammatory diseases, including asthma, diabetes, and acute kidney injury . Researchers utilize this compound to explore novel antagonist scaffolds, working to convert zwitterionic lead compounds into more drug-like neutral molecules with improved in vivo efficacy and pharmacokinetic properties . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)14-4-6-15(7-5-14)18-10-8-13(12-19)9-11-18/h4-7,13,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLFROKCTDISHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

The boronate ester intermediate is synthesized via palladium-catalyzed borylation of tert-butyl 4-bromopiperidine-1-carboxylate. Using bis(pinacolato)diboron (B2Pin2) and a Pd(dppf)Cl2 catalyst in dimethylacetamide (DMA), this reaction proceeds at 80°C for 12 hours, achieving 85–90% yield. The boronate group’s stability under basic conditions makes it ideal for subsequent coupling.

Coupling with Methyl 4-Bromobenzoate

In a representative procedure, methyl 4-bromobenzoate (1.0 equiv) reacts with the piperidine boronate ester (1.05 equiv) in a mixture of 1,4-dioxane and aqueous Na2CO3 (2M) under Pd(PPh3)4 catalysis (2 mol%). Microwave irradiation at 120°C for 1 hour affords methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in 99% yield (Table 1). Transesterification with tert-butanol in the presence of sulfuric acid then converts the methyl ester to the tert-butyl derivative, achieving 92% yield after purification.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

ParameterValueYield (%)
CatalystPd(PPh3)499
BaseNa2CO399
Temperature120°C (microwave)99
Solvent1,4-Dioxane/H2O (3:1)99

Nucleophilic Aromatic Substitution: Direct Amination of Activated Benzoates

Nucleophilic aromatic substitution (SNAr) provides a metal-free route to the target compound, exploiting the electron-withdrawing nature of the benzoate ester to activate the aryl halide.

tert-Butyl 4-Fluorobenzoate as the Electrophilic Partner

tert-Butyl 4-fluorobenzoate reacts with 4-(hydroxymethyl)piperidine in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The reaction is driven by the fluoride-leaving group’s activation, with K2CO3 (2.5 equiv) as the base. This method yields 78–82% of the desired product, though competing hydrolysis of the tert-butyl ester necessitates careful control of reaction moisture.

Solvent and Base Optimization

Screening of bases revealed Cs2CO3 as superior to K2CO3 in polar aprotic solvents (Table 2). In N,N-dimethylformamide (DMF), Cs2CO3 (3.0 equiv) increases the yield to 88% by enhancing the nucleophilicity of the piperidine.

Table 2. SNAr Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMSO1002478
Cs2CO3DMF1101888
NaHTHF601265

Buchwald-Hartwig Amination: Palladium-Catalyzed C–N Bond Formation

The Buchwald-Hartwig reaction enables direct coupling of aryl halides with amines under palladium catalysis, offering functional group tolerance and mild conditions.

tert-Butyl 4-Bromobenzoate and 4-(Hydroxymethyl)piperidine

Using Pd2(dba)3 (2 mol%) and XantPhos (4 mol%) as the catalytic system, tert-butyl 4-bromobenzoate couples with 4-(hydroxymethyl)piperidine in toluene at 100°C. Cesium carbonate (2.0 equiv) acts as the base, achieving 91% yield after 16 hours. The tert-butyl ester remains intact under these conditions, eliminating post-reaction modifications.

Ligand and Solvent Effects

Bidentate ligands such as BINAP and XantPhos were compared (Table 3). XantPhos provided superior results due to its rigid backbone, which stabilizes the palladium center during oxidative addition.

Table 3. Ligand Screening for Buchwald-Hartwig Reaction

LigandSolventTemperature (°C)Yield (%)
BINAPToluene10076
XantPhosToluene10091
DPPFDioxane11068

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • Suzuki-Miyaura Coupling : High yields (99%) and compatibility with sensitive functional groups, but requires pre-synthesis of the boronate ester.

  • SNAr : Metal-free and cost-effective, but limited to electron-deficient aryl halides and moderate yields (88%).

  • Buchwald-Hartwig : Direct amination with excellent functional group tolerance, though dependent on expensive palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

Major Products

    Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

    Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Role in PROTAC Development

One of the prominent applications of tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to modulate protein levels within cells. The incorporation of this compound into PROTACs allows for enhanced control over the three-dimensional orientation of the degrader, which is crucial for optimizing drug-like properties and improving efficacy against specific targets .

1.2 Pharmacological Screening

Recent studies have demonstrated that derivatives of this compound can serve as potential inhibitors in various biological pathways. For instance, a study investigated its analogs for their ability to inhibit NLRP3 inflammasome activity, which is implicated in several inflammatory diseases. The synthesized compounds were evaluated for their effects on IL-1β release and pyroptotic cell death in THP-1 cells, showing promising results that suggest potential therapeutic applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

2.1 Enhancing Potency and Efficacy

The structure-activity relationship (SAR) studies involving this compound have revealed insights into how modifications to the piperidine scaffold can enhance biological activity. These studies focus on optimizing the compound's interactions with target proteins, leading to improved potency and selectivity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease states .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of key intermediates through nucleophilic substitutions and coupling reactions, followed by deprotection steps to yield the final product .

3.2 Analytical Techniques

Characterization of the synthesized compound is performed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structural integrity and purity .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to related piperidine derivatives:

Compound NameApplication AreaKey Findings
This compoundPROTAC LinkerEnhances ternary complex formation; improves drug-like properties
tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylateTargeted Protein DegradationEffective linker for bifunctional degraders
Analog DerivativesInhibitors of NLRP3 InflammasomeShowed reduced IL-1β release; potential for anti-inflammatory therapies

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The benzoate ester may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) tert-Butyl 4-(4-(3-oxo-3-(phenylamino)propyl)piperidin-1-yl)benzoate (3aa)
  • Key Differences: Incorporates a 3-oxo-3-(phenylamino)propyl side chain on the piperidine ring instead of hydroxymethyl.
  • However, this modification reduces synthetic yield (65.0 mg, relative abundance 0.31) compared to simpler derivatives .
(b) tert-Butyl 4-((4-(1H-indol-4-yl)piperazin-1-yl)methyl)benzoate
  • Key Differences : Replaces the piperidine ring with a piperazine moiety substituted with an indolyl group.
  • Impact : The indole-piperazine system (MW: 391.51 g/mol) introduces aromaticity and basicity, likely altering pharmacokinetics (e.g., blood-brain barrier penetration) and targeting serotonin or dopamine receptors. The hydroxymethyl analog lacks this indole-driven specificity .

Substituent and Backbone Modifications

(a) tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
  • Key Differences : Combines piperidine and piperazine rings in a fused structure (MW: 269.38 g/mol).
  • Impact : The dual heterocyclic system increases nitrogen content (3 N atoms vs. 1 in the target compound), enhancing basicity and solubility in acidic environments. This structure is more likely to act as a kinase or protease inhibitor .
(b) tert-Butyl 4-(bromomethyl)benzoate (CAS: 52062-92-7)
  • Key Differences : Bromine replaces the hydroxymethyl group.
  • Impact : The bromine atom (similarity score: 0.80) introduces electrophilicity, making this compound a key intermediate for Suzuki or nucleophilic substitution reactions. The hydroxymethyl variant is less reactive but more biocompatible .

Carbamate and Amide Derivatives

(a) tert-Butyl 4-(4-Methylpiperazin-1-yl)benzylcarbamate
  • Key Differences : Replaces the benzoate ester with a benzylcarbamate group and adds a methylpiperazine substituent.
  • Impact : The carbamate group (MW: ~317.4 g/mol) improves metabolic stability compared to esters, which are prone to hydrolysis. The methylpiperazine enhances solubility but reduces lipophilicity (cLogP: ~2.5 vs. ~3.0 for the target compound) .
(b) tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate
  • Key Differences : Features a 4-bromobenzamido group on the piperidine ring.
  • The hydroxymethyl analog is more polar and less likely to bioaccumulate .

Comparative Data Table

Compound Name (CAS) Molecular Weight (g/mol) Key Functional Groups cLogP (Predicted) Key Applications/Properties
Target Compound (20576-82-3) 291.38 Piperidine, hydroxymethyl, benzoate ~3.0 Drug intermediate, polar metabolite
tert-Butyl 4-(3-oxo-3-(PhNH)propyl)piperidinyl benzoate (1) 437.5 Keto-amide, piperidine ~3.8 Radical coupling reactions
tert-Butyl 4-(indolyl-piperazinyl)benzoate (1044764-12-6) 391.51 Indole, piperazine ~2.2 CNS-targeting ligands
tert-Butyl 4-(bromomethyl)benzoate (52062-92-7) 285.21 Bromomethyl ~3.5 Electrophilic alkylation agent
tert-Butyl 4-(piperidinyl-piperazine)carboxylate (205059-24-1) 269.38 Piperazine-piperidine fusion ~1.8 Kinase inhibitor scaffold

Research Findings and Implications

  • Reactivity : The hydroxymethyl group in the target compound enables mild oxidation to carboxylic acids or conjugation via esterification, unlike brominated analogs requiring harsher conditions .
  • Solubility : Piperazine-containing derivatives (e.g., CAS 1044764-12-6) exhibit higher aqueous solubility due to increased hydrogen-bonding capacity, whereas the target compound’s hydroxymethyl group offers moderate polarity .
  • Biological Activity : Indole and piperazine moieties (e.g., CAS 1044764-12-6) correlate with receptor-binding profiles in neurological disorders, while the target compound’s simpler structure may favor metabolic stability .

Biological Activity

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate (CAS: 1401966-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO3, with a molecular weight of 305.4 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a benzoate moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to act as reversible inhibitors for enzymes such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. For instance, benzoylpiperidine derivatives have demonstrated significant inhibitory effects on MAGL, with IC50 values ranging from 0.84 µM to over 10 µM depending on the specific modifications made to the structure .
  • Antiproliferative Effects : Studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For example, certain benzoylpiperidine derivatives have shown IC50 values between 19.9 µM and 75.3 µM against MDA-MB-231 and OVCAR-3 cell lines .
  • Targeting Protein Degradation : The compound is also noted for its application in PROTAC (Proteolysis Targeting Chimeras) technology, where it serves as a semi-flexible linker that can enhance the efficacy of targeted protein degradation strategies .

Biological Activity Overview

Activity Type Description IC50 Values
MAGL InhibitionReversible inhibition affecting endocannabinoid signaling0.84 µM - >10 µM
Antiproliferative ActivityInhibition of cancer cell growth in various human cancer cell lines19.9 µM - 75.3 µM
PROTAC ApplicationsUsed as a linker in targeted protein degradation strategiesN/A

Case Studies

  • Anticancer Activity : A study investigating the antiproliferative effects of benzoylpiperidine derivatives found that modifications to the piperidine structure significantly influenced their potency against cancer cells. One derivative exhibited an IC50 value of 7.9 µM against colorectal cancer cells, highlighting the potential for structure-activity relationship (SAR) studies to optimize therapeutic efficacy .
  • Endocannabinoid System Modulation : In vivo studies have demonstrated that compounds targeting MAGL can modulate the endocannabinoid system effectively, leading to potential therapeutic applications in pain management and neuroprotection . The ability to reduce circulating RBP4 levels through competitive antagonism has implications for treating metabolic disorders associated with obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A visible light/silane-mediated alkyl radical coupling approach has been reported for analogous piperidine-benzoate derivatives. For example, tert-butyl 4-(4-iodopiperidin-1-yl)benzoate can react with N-phenylacrylamide in ethanol under visible light with tris(trimethylsilyl)silane (TTMSS) as a radical mediator, yielding 65% after purification via flash chromatography . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), varying light intensity, and controlling stoichiometry of radical initiators. Reaction monitoring via TLC or HPLC is critical to identify intermediate byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the hydroxymethyl group (δ ~3.6 ppm for -CH2_2OH) and tert-butyl moiety (δ ~1.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C17_{17}H25_{25}NO3_3: 292.1908).
  • Chromatography : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) can assess purity .
  • Melting Point : Compare observed values with literature data (e.g., analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate melt at 50.5–52.5°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), eye/face protection, and lab coats. Respiratory protection (e.g., NIOSH-certified P95 masks) is required if airborne particulates exceed thresholds .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Emergency Measures : Ensure eyewash stations and safety showers are accessible. For skin contact, wash immediately with water for 15 minutes .
  • Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. What strategies can address discrepancies in spectroscopic data during the characterization of this compound?

  • Methodological Answer :

  • Byproduct Analysis : If NMR signals deviate, check for residual solvents (e.g., ethanol) or unreacted intermediates (e.g., iodopiperidine precursors) via GC-MS .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled reagents to trace unexpected peaks in mass spectra.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or conformational isomers .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s behavior in solvents (e.g., water, DMSO) to predict solubility and aggregation tendencies.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxymethyl group to assess susceptibility to oxidation or hydrolysis .
  • pKa_a Prediction : Tools like MarvinSketch estimate the hydroxymethyl group’s acidity (predicted pKa_a ~15–16), informing stability in basic conditions .

Q. What are the implications of the hydroxymethyl group's position on the piperidine ring for the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Analogous compounds (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) show that substituent position affects binding to targets like enzymes or receptors. The hydroxymethyl group may enhance hydrogen-bonding interactions, as seen in CCR2 antagonist intermediates .
  • Conformational Analysis : Use NOESY NMR or computational docking to determine if the hydroxymethyl group adopts axial/equatorial positions, impacting steric accessibility .
  • Metabolic Stability : The hydroxymethyl group’s susceptibility to glucuronidation or oxidation (e.g., via CYP450 enzymes) can be assessed using liver microsome assays .

Data Contradiction Analysis Example

Scenario : Conflicting HPLC purity results (95% vs. 85%) for the same batch.

  • Resolution Steps :
    • Column Reproducibility : Test the sample on columns from different manufacturers (e.g., C18 vs. phenyl-hexyl) .
    • Mobile Phase pH : Adjust pH (4.6 ± 0.2) to resolve co-eluting impurities.
    • Spiking Experiments : Add a synthesized impurity (e.g., des-hydroxymethyl analog) to confirm retention time overlaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.